molecular formula C9H12FNS B1474684 2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine CAS No. 1779937-25-5

2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine

Cat. No.: B1474684
CAS No.: 1779937-25-5
M. Wt: 185.26 g/mol
InChI Key: VYYNMBAWBLXYFZ-UHFFFAOYSA-N
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Description

2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine is a useful research compound. Its molecular formula is C9H12FNS and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-2-(4-methylsulfanylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYNMBAWBLXYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine, with the molecular formula C9_9H12_{12}FNS and a molecular weight of 185.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with the trace amine-associated receptor 1 (TAAR1) . This compound modulates monoamine neurotransmission by binding to TAAR1 and inhibiting the vesicular monoamine transporter 2 (VMAT2) . This inhibition leads to an increase in the concentration of monoamines in the synaptic cleft, thereby influencing various neurochemical pathways.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they are metabolized by enzymes such as monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) , which convert them into less active metabolites. Understanding these pathways is crucial for predicting the compound's efficacy and safety in therapeutic applications.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Antiproliferative Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, modifications to phenethylamine structures have shown promising results against HeLa cells, suggesting potential applications in cancer therapy .

CompoundCell LineIC50_{50} (µg/mL)Reference
This compoundHeLaTBD
Similar DerivativeVarious< 10

Neurotransmitter Modulation

The compound's ability to modulate neurotransmitter levels through TAAR1 activation positions it as a candidate for treating neurodegenerative disorders. Its mechanism may provide insights into developing new therapies for conditions like depression or schizophrenia, where monoamine dysregulation is evident.

Antimicrobial Properties

Emerging studies suggest that compounds similar to this compound may possess antimicrobial properties. Research utilizing checkerboard assays has indicated that such compounds can inhibit bacterial growth when used in conjunction with cell-penetrating peptides, highlighting their potential role in antibiotic development .

Case Studies

  • Antiproliferative Effects : A study involving various phenethylamine derivatives demonstrated that modifications could enhance their antiproliferative activity against cancer cells. The presence of electron-donating groups was found to significantly increase cytotoxicity .
  • Neurotransmitter Interaction : In vitro studies showed that compounds targeting TAAR1 could effectively increase dopamine levels in neuronal cultures, suggesting therapeutic potential for mood disorders.
  • Antimicrobial Efficacy : A recent investigation into the antibacterial activity of related compounds found significant inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Scientific Research Applications

Neurological Disorders

One of the significant applications of this compound lies in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS). Research indicates that compounds with structural similarities to 2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine can effectively inhibit nNOS, which is crucial for treating neurodegenerative disorders. The selectivity of these inhibitors is essential for minimizing side effects associated with non-selective inhibition of other nitric oxide synthases (iNOS and eNOS) .

Antidiabetic Agents

In studies focusing on glucose metabolism, derivatives of compounds similar to this compound have shown promise as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1. These inhibitors demonstrated significant reductions in blood glucose levels and improvements in lipid profiles in diabetic models, suggesting a potential application in diabetes management .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical transformations that can be tailored to enhance its biological activity. Modifications such as fluorination and alkylation have been explored to improve cellular permeability and selectivity towards specific biological targets .

Comparative Data Table

Application Area Compound Type Target Effectiveness
Neurological DisordersnNOS InhibitorNeuronal Nitric Oxide SynthaseHigh potency and selectivity
Antidiabetic Agents11β-Hydroxysteroid InhibitorGlucose MetabolismSignificant reduction in blood glucose levels

Case Study: nNOS Inhibition

A study published in December 2014 demonstrated that specific modifications to the structure of nNOS inhibitors led to enhanced selectivity and potency. The introduction of fluorine atoms was particularly noted for improving interactions at the active site, thereby enhancing the overall efficacy of the compound .

Case Study: Diabetes Management

Research involving a series of pyrimidine-based compounds indicated that those with structural features akin to this compound exhibited remarkable antidiabetic properties. In vivo studies on ob/ob mice showed that these compounds significantly lowered HbA1c levels when administered repeatedly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine
Reactant of Route 2
2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.